molecular formula C24H17N3O2S2 B3682039 N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B3682039
M. Wt: 443.5 g/mol
InChI Key: BYPKRPDZJXHJJH-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a benzofuran ring, and a carbamothioyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S2/c1-14-16(23-25-18-9-3-5-12-21(18)31-23)8-6-10-17(14)26-24(30)27-22(28)20-13-15-7-2-4-11-19(15)29-20/h2-13H,1H3,(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPKRPDZJXHJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzothiazole and benzofuran rings, followed by their coupling through a carbamothioyl linkage. Common synthetic methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by binding to DNA or proteins, leading to cell cycle arrest or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide is unique due to its combination of benzothiazole and benzofuran rings, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide
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N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-1-benzofuran-2-carboxamide

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